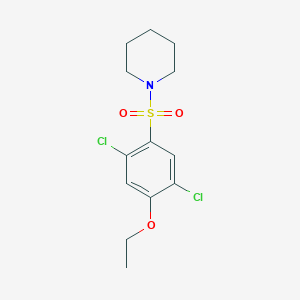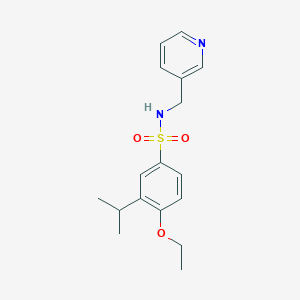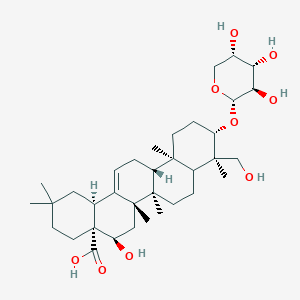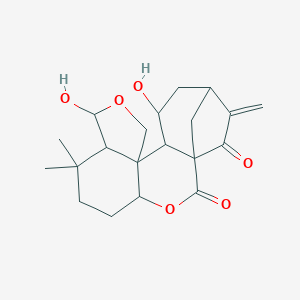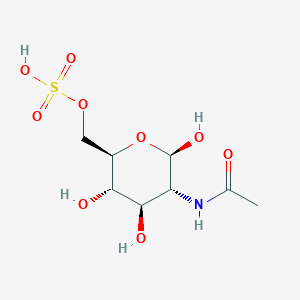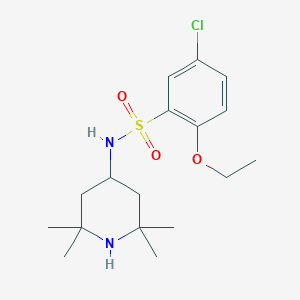
5-chloro-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as TAPS, which is an abbreviation for its full chemical name. TAPS has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. In
Mecanismo De Acción
TAPS acts as a competitive antagonist of ion channels and receptors, meaning that it binds to the same site as the natural ligand or agonist and blocks its activity. The specific mechanism of action of TAPS depends on the type of channel or receptor it is targeting. For example, TAPS blocks voltage-gated potassium channels by binding to the extracellular pore region and preventing the flow of potassium ions through the channel.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAPS depend on the specific ion channel or receptor it is targeting. In general, TAPS has been shown to reduce neuronal excitability and inhibit synaptic transmission in the central nervous system. This can have a variety of effects on behavior and cognition, depending on the specific brain region and neural circuitry involved.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TAPS in lab experiments is its high selectivity for certain types of ion channels and receptors. This allows researchers to selectively block the activity of these channels without affecting other types of channels or receptors. However, one limitation of using TAPS is its relatively low potency compared to other channel blockers or receptor antagonists. This can make it difficult to achieve complete block of channel or receptor activity without using high concentrations of TAPS, which can have off-target effects.
Direcciones Futuras
There are many potential future directions for research on TAPS. One area of interest is its potential therapeutic applications in neurological disorders such as epilepsy and Alzheimer's disease. TAPS has been shown to reduce seizure activity in animal models of epilepsy, and it may also have neuroprotective effects in Alzheimer's disease. Another area of interest is the development of more potent and selective TAPS analogs that could be used as even more precise tools for studying ion channels and receptors in the brain.
Métodos De Síntesis
The synthesis of TAPS involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
TAPS has been widely used in scientific research as a tool to study the function of ion channels and receptors in neurons. It has been shown to selectively block the activity of certain types of ion channels, such as voltage-gated potassium channels and nicotinic acetylcholine receptors. This makes TAPS a valuable tool for investigating the role of these channels in neuronal signaling and synaptic plasticity.
Propiedades
Nombre del producto |
5-chloro-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C17H27ClN2O3S |
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
5-chloro-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H27ClN2O3S/c1-6-23-14-8-7-12(18)9-15(14)24(21,22)19-13-10-16(2,3)20-17(4,5)11-13/h7-9,13,19-20H,6,10-11H2,1-5H3 |
Clave InChI |
XUCOQDSLZQLNKL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B225578.png)



